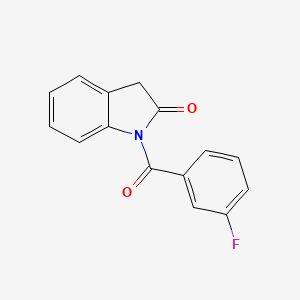

1-(3-fluorobenzoyl)-3H-indol-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68770-73-0 |

|---|---|

Molecular Formula |

C15H10FNO2 |

Molecular Weight |

255.24 g/mol |

IUPAC Name |

1-(3-fluorobenzoyl)-3H-indol-2-one |

InChI |

InChI=1S/C15H10FNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |

InChI Key |

JMAAKFQFGCWVRB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Fluorobenzoyl 3h Indol 2 One and Its Analogues

Retrosynthetic Analysis of the 1-(3-fluorobenzoyl)-3H-indol-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.comnsf.gov For this compound, the primary disconnection occurs at the amide bond, separating the indol-2-one (B1256649) core from the 3-fluorobenzoyl group. This leads to two key precursors: indol-2-one and 3-fluorobenzoyl chloride.

Further disconnection of the indol-2-one core can be envisioned through several classical indole (B1671886) syntheses. For instance, breaking the N1-C2 and C3-C3a bonds suggests a Fischer indole-type synthesis from a substituted phenylhydrazine (B124118) and a suitable keto-acid derivative. Alternatively, disconnection of the N1-C7a and C2-C3 bonds points towards cyclization strategies involving ortho-substituted anilines. The 3-fluorobenzoyl chloride can be retrosynthetically derived from 3-fluorobenzoic acid, which is a readily available starting material. This analysis provides a logical roadmap for the construction of the target molecule, highlighting the key bond formations and necessary precursors.

Classical Synthetic Approaches for Indol-2-one and Related Derivatives

The synthesis of the indol-2-one core is well-established in organic chemistry, with several classical methods available for its construction and the preparation of its derivatives. thieme-connect.comnih.govijarsct.co.in

One-Pot Multicomponent Reactions (e.g., Biginelli-type reactions)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov While the classical Biginelli reaction typically yields dihydropyrimidinones, variations of this one-pot strategy can be adapted for the synthesis of other heterocyclic systems. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.comnih.gov For indol-2-one synthesis, a multicomponent approach could involve the condensation of an aniline (B41778) derivative, an aldehyde, and a source of the C2-carbonyl group. For example, a three-component reaction of an aniline, a glyoxylate, and a suitable coupling partner could potentially lead to the formation of the indol-2-one ring system in a convergent and atom-economical manner. acs.org

Knoevenagel Condensation Strategies in Indol-2-one Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. wikipedia.orgnumberanalytics.com This reaction can be a key step in the synthesis of indol-2-one derivatives. nih.govmdpi.com A plausible strategy involves the Knoevenagel condensation of an ortho-nitro- or ortho-halo-substituted phenylacetic acid derivative with an aldehyde. The resulting α,β-unsaturated system can then undergo a reductive or palladium-catalyzed cyclization to form the indol-2-one ring. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid group on the active methylene component, can also be employed. organic-chemistry.org

Cyclization Reactions from Precursors (e.g., thioureas)

The cyclization of appropriately substituted precursors is a common strategy for the synthesis of heterocyclic compounds. While thioureas are more commonly associated with the synthesis of thiazole (B1198619) or pyrimidine (B1678525) derivatives, their analogues can be employed in the synthesis of indol-2-ones. For instance, an N-aryl thiourea (B124793) with a suitable side chain at the ortho position could be designed to undergo an intramolecular cyclization to form the lactam ring of the indol-2-one. Thiourea-catalyzed reactions have also been developed for the enantioselective addition of indoles to various electrophiles, showcasing the versatility of this functional group in indole chemistry. acs.org

Condensation-Cyclization Methodologies

Condensation-cyclization reactions are a cornerstone of heterocyclic synthesis. rsc.org For indol-2-ones, a common approach is the intramolecular cyclization of an ortho-substituted aniline derivative. For example, the condensation of an aniline with a chloroacetyl chloride derivative would yield an α-chloroacetanilide. Subsequent intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid, would then furnish the indol-2-one ring. Another approach involves the reduction of an ortho-nitrophenylacetic acid derivative, followed by spontaneous or acid-catalyzed cyclization of the resulting amino acid to the corresponding lactam. jyu.fi

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound and its derivatives. These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to construct the N-acyl bond. nih.gov For instance, the coupling of indol-2-one with 3-fluorobenzoyl chloride or a related activated carboxylic acid derivative in the presence of a palladium catalyst and a suitable ligand would directly yield the target molecule. Similarly, palladium-catalyzed cyclization of o-alkynyl-anilines offers an efficient route to 2-substituted indoles, which could then be oxidized to the corresponding indol-2-ones. mdpi.com

Furthermore, flow chemistry and microwave-assisted synthesis can significantly accelerate reaction times and improve yields for many of the classical reactions discussed. For example, the synthesis of 2-substituted indoles via microwave-assisted Wittig reactions has been reported. organic-chemistry.org The application of these technologies to the synthesis of this compound could lead to more efficient and scalable synthetic routes.

Recent research has also focused on the development of novel fluorination methods, which could be applied to introduce the fluorine atom at a late stage in the synthesis. google.com This would allow for the diversification of indol-2-one derivatives with different substitution patterns on the benzoyl ring.

Below is a table summarizing some synthetic approaches to indol-2-one derivatives:

| Synthetic Approach | Key Transformation | Reactants | Notes |

| Fischer Indole Synthesis | Cyclization | Phenylhydrazine, Keto-acid | A classic method for indole synthesis, adaptable for indol-2-ones. rsc.orgnih.gov |

| Knoevenagel Condensation | C-C bond formation | o-Substituted phenylacetic acid, Aldehyde | Followed by cyclization to form the lactam ring. nih.govmdpi.com |

| Buchwald-Hartwig Amination | N-Acylation | Indol-2-one, 3-Fluorobenzoyl chloride | A modern cross-coupling method for forming the amide bond. nih.gov |

| Reductive Cyclization | Lactam formation | o-Nitrophenylacetic acid | The nitro group is reduced to an amine, which then cyclizes. jyu.fi |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. tandfonline.com This method has been successfully applied to the synthesis of various indole derivatives, including those with an N-acyl substitution.

Research has demonstrated that microwave irradiation can significantly reduce reaction times for the synthesis of N-arylindoles and related heterocyclic compounds. researchgate.netnih.gov For instance, the condensation of isatins with active methylene compounds to form 3-substituted-2-oxindoles can be achieved in high yields within minutes under microwave irradiation. mdpi.com This rapid and efficient approach is also applicable to the synthesis of complex structures like spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones. nih.gov The use of microwave technology in a solvent-free environment further enhances the green credentials of these synthetic routes. nih.govresearchgate.net

A study on the synthesis of N-substituted indole-based analogues as potential MAO-B inhibitors utilized microwave heating to facilitate the reactions, highlighting the efficiency of this technology in preparing biologically relevant molecules. nih.gov The rapid heating and precise temperature control offered by microwave reactors contribute to cleaner reactions with fewer byproducts. tandfonline.comeurekalert.org

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Condensation of isatins with malonic/cyanoacetic acids | Microwave irradiation (360W) | 5-10 min | Up to 98% | mdpi.com |

| Synthesis of N-arylindoles | Microwave irradiation, catalyst-free | 25-40 min | Moderate to good | researchgate.net |

| Synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones | Microwave irradiation | Not specified | 85-90% | nih.gov |

| Synthesis of N-substituted indole-based MAO-B inhibitors | Microwave heating | Not specified | Not specified | nih.gov |

| Knoevenagel condensation | Microwave irradiation (300W), solvent-free | 8-90 min | 30-94% | researchgate.net |

| Synthesis of 3-substituted coumarins | Microwave irradiation, solventless | Not specified | High | mdpi.com |

Metal-Catalyzed Coupling Reactions for Indole Construction

Metal-catalyzed reactions are indispensable tools for the construction of the indole core. Palladium and copper catalysts, in particular, have been extensively used for their efficiency and functional group tolerance in forming C-N and C-C bonds, which are crucial for assembling the indole scaffold.

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a powerful method for constructing 2,3-disubstituted indoles. rsc.orgyoutube.com This reaction involves the coupling of an o-alkynylaniline with an aryl halide. The versatility of this method allows for the synthesis of a wide range of substituted indoles by varying the coupling partners. rsc.org Palladium catalysis has also been employed in the oxidative arylacetoxylation of alkenes to synthesize indole and indoline (B122111) derivatives. rsc.org Furthermore, palladium catalysts facilitate the synthesis of indolo[1,2-f]phenanthridines from the reaction of arynes with 1-(2-bromophenyl)-1H-indole. nih.gov Tandem Sonogashira-cyclization reactions catalyzed by palladium have also been developed for the synthesis of 2-substituted indoles in aqueous media. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed N-arylation of indoles is a well-established and general method for creating the N-aryl bond found in many biologically active molecules. nih.govnih.gov This reaction typically involves the coupling of an indole with an aryl halide in the presence of a copper catalyst and a suitable ligand. nih.gov Copper catalysis is also effective for the N-acylation of indoles, providing a direct route to N-acylindoles. acs.orgresearchgate.net More complex cascade reactions catalyzed by copper have been developed to synthesize indole-2-carboxylic esters from simple starting materials in a one-pot process. acs.org

| Catalyst | Reaction Type | Key Features | Reference |

| Palladium | Larock Indole Synthesis | Synthesis of 2,3-disubstituted indoles | rsc.orgyoutube.com |

| Palladium | Oxidative Arylacetoxylation | Synthesis of indole and indoline derivatives | rsc.org |

| Palladium | Aryne Cyclization | Construction of indolo[1,2-f]phenanthridines | nih.gov |

| Palladium | Tandem Sonogashira-Cyclization | Synthesis of 2-substituted indoles in water | nih.gov |

| Copper | N-Arylation | General method for N-arylindole synthesis | nih.govnih.gov |

| Copper | N-Acylation | Direct synthesis of N-acylindoles | acs.orgresearchgate.net |

| Copper | Cascade Reaction | One-pot synthesis of indole-2-carboxylic esters | acs.org |

Regioselective and Chemoselective Transformations

The regioselective and chemoselective functionalization of the this compound scaffold is crucial for fine-tuning its biological activity. The indole nucleus possesses multiple reactive sites, making selective transformations a synthetic challenge.

Chemoselective N-acylation of indoles is a key transformation that can be achieved using various reagents and conditions. beilstein-journals.org For instance, using thioesters as the acyl source allows for a mild and highly chemoselective N-acylation of indoles, tolerating a wide range of functional groups. beilstein-journals.org

Regioselective transformations often focus on the C3 position of the indole ring, which is nucleophilic. However, by carefully choosing reagents and reaction conditions, functionalization at other positions can be achieved. For example, microwave-assisted iodine-catalyzed reactions can be used for the rapid synthesis of 6H-indolo[2,3-b]quinolines in a tandem process. eurekalert.org This demonstrates how specific catalysts can direct the regiochemical outcome of a reaction. The development of methods for the regioselective synthesis of substituted pyridines from indole skeletons further highlights the ability to control reaction pathways. nih.gov

Derivatization Strategies for Structural Modification in Research

The systematic structural modification of this compound is a common strategy in drug discovery to optimize its pharmacological profile. Derivatization can be targeted at three main regions of the molecule: the nitrogen of the indol-2-one ring, the fluorobenzoyl moiety, and the indole core itself.

N-Substitution of the Indol-2-one Ring

Modification at the nitrogen atom of the indol-2-one ring is a frequently explored derivatization strategy. The N-acyl group, in this case, the 3-fluorobenzoyl group, can be replaced with other acyl or alkyl groups to probe the importance of this substituent for biological activity.

Microwave-assisted synthesis provides a rapid and efficient means to introduce various aryl groups at the nitrogen of the indole ring. researchgate.net The synthesis of N-substituted indole-based analogs has been a key strategy in the development of compounds with specific biological targets, such as MAO-B inhibitors. nih.gov Studies have shown that variations in the N-substituent can dramatically affect the potency and selectivity of these compounds. nih.gov For instance, replacing the 3-fluorobenzoyl group with a 4-fluorobenzyl or a pyridylmethyl group can lead to significant changes in inhibitory activity. nih.gov

Modifications on the Fluorobenzoyl Moiety

The fluorobenzoyl group itself offers several opportunities for modification. The position and number of fluorine atoms on the benzene (B151609) ring can be altered, or the fluorine can be replaced with other electron-withdrawing or electron-donating groups. These changes can influence the electronic properties of the entire molecule and its interaction with biological targets.

The synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide, for example, demonstrates a modification where the core indole is further functionalized while retaining the 3-fluorobenzoyl moiety. nih.gov This suggests that the fluorobenzoyl group can be a stable anchor while other parts of the molecule are diversified. Research on 2-indolinone-indole hybrid compounds carrying a benzoyl moiety highlights the importance of the benzoyl group in the design of tyrosine kinase inhibitors. researchgate.net

Substitutions on the Indole Core for Library Generation

The indole core provides a versatile scaffold for generating libraries of compounds through substitution at various positions on the benzene ring and the pyrrole (B145914) ring. This approach allows for a broad exploration of the chemical space around the core structure.

Spectroscopic Methods for Structural Elucidation and Confirmation in Research (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful method for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide a wealth of information regarding the chemical environment of hydrogen and carbon atoms, respectively.

In the study of this compound analogues, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide, ¹H NMR spectra reveal characteristic signals for the protons on the indole and benzoyl rings. nih.gov The chemical shifts (δ), measured in parts per million (ppm), and the spin-spin coupling constants (J), measured in Hertz (Hz), allow for the precise assignment of each proton. For instance, the protons on the indole ring typically appear in distinct regions, and their coupling patterns provide information about their relative positions. Similarly, the protons of the 3-fluorobenzoyl group exhibit signals whose multiplicity is affected by the fluorine atom. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for an analogue like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide shows distinct signals for each carbon atom, including the carbonyl carbons of the amide and benzoyl groups, and the carbons of the aromatic rings. nih.gov A key feature in the ¹³C NMR spectra of these fluorinated compounds is the carbon-fluorine coupling (J(C-F)), which is observable for carbons near the fluorine atom and serves as a definitive confirmation of its presence and position. nih.gov For example, the carbon directly bonded to fluorine exhibits a large coupling constant (e.g., J(C-F) = 245.5 Hz), while carbons two or three bonds away show smaller couplings. nih.gov

Detailed NMR data for representative analogues are presented below:

| NMR Spectroscopic Data for 1-(3-fluorobenzoyl)-1H-indole Analogues nih.gov | ||

|---|---|---|

| Compound | Technique | Key Chemical Shifts (δ) and Coupling Constants (J) in DMSO-d₆ |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide (4f) | ¹H NMR (400 MHz) | δ 10.58 (s, 1H), 9.16 (d, J = 1.5 Hz, 1H), 8.78–8.79 (m, 1H), 8.35 (d, J = 7.9 Hz, 1H), 8.30 (d, J = 8.9 Hz, 1H), 8.23 (d, J = 1.5 Hz, 1H), 7.56–7.73 (m, 6H), 7.43 (d, J = 3.6 Hz, 1H), 6.82 (d, J = 3.6 Hz, 1H) |

| ¹³C NMR (100 MHz) | δ 167.15, 164.47, 162.20 (J(C-F) = 245.5 Hz), 152.55, 149.15, 136.63 (J(C-F) = 7.0 Hz), 135.92, 135.64, 132.46, 131.49 (J(C-F) = 8.1 Hz), 131.37, 131.12, 129.29, 125.51, 123.99, 119.34 (J(C-F) = 21.1 Hz), 118.63, 116.38, 116.36 (J(C-F) = 24.1 Hz), 113.07, 109.57 | |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyridazine-4-carboxamide (4d) | ¹H NMR (400 MHz) | δ 10.85 (s, 1H), 9.70 (s, 1H), 9.52 (d, J = 4.9 Hz, 1H), 8.33 (d, J = 8.9 Hz, 1H), 8.23 (s, 1H), 8.16–8.18 (m, 1H), 7.54–7.71 (m, 5H), 7.44 (d, J = 3.6 Hz, 1H), 6.84 (d, J = 3.6 Hz, 1H) |

| ¹³C NMR (100 MHz) | δ 167.18, 162.75, 162.20 (J(C-F) = 245.5 Hz), 152.58, 149.46, 136.57 (J(C-F) = 7.04 Hz), 135.08, 132.75 (J(C-F) = 5.0 Hz), 131.53, 131.45, 131.40, 129.45, 125.55 (J(C-F) = 3.0 Hz), 125.01, 119.37 (J(C-F) = 20.1 Hz), 118.57, 116.51, 116.26, 113.17, 109.54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound, the IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) groups and the carbon-fluorine (C-F) bond.

The oxindole (B195798) ring contains a cyclic amide (lactam), and its carbonyl group typically shows a strong absorption band. Additionally, the benzoyl group has a ketone carbonyl. The precise position of these C=O stretching vibrations can be influenced by the electronic effects of adjacent substituents and ring strain. For example, in related spirooxindole structures, two distinct carbonyl absorption bands have been observed at 1724 cm⁻¹ and 1684 cm⁻¹, corresponding to the oxindole and another carbonyl group, respectively. mdpi.com The C-F bond stretching vibration usually appears in the 1350-1000 cm⁻¹ region of the spectrum. acgpubs.org

| Expected Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Amide C=O Stretch (Lactam) | ~1720 |

| Ketone C=O Stretch (Benzoyl) | ~1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1350 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₅H₁₀FNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. rsc.orgnih.gov The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its monoisotopic mass.

The fragmentation pattern observed in the mass spectrum offers further structural proof. Common fragmentation pathways for such compounds include the cleavage of the bond between the indole nitrogen and the benzoyl carbonyl group. This would lead to the formation of characteristic fragment ions, such as the 3-fluorobenzoyl cation and the oxindole radical cation, which would be detected at their respective m/z values. This fragmentation provides clear evidence for the connectivity of the major structural units within the molecule.

Biological Activity and Target Interaction Studies Pre Clinical Research Focus

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Analogues featuring the 1-(3-fluorobenzoyl)-1H-indole core structure have demonstrated significant inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme pivotal in the catabolism of key neurotransmitters. mdpi.comnih.gov This enzyme's role in neurodegenerative disorders has made it a key target for therapeutic intervention. Research has focused on synthesizing and evaluating derivatives, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)amides and 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)ureas, to understand their potential as selective and competitive MAO-B inhibitors. mdpi.commdpi.com

In Vitro Enzyme Kinetics and Inhibition Assays

The inhibitory potential of these indole (B1671886) derivatives against human MAO-B (hMAO-B) has been quantified through in vitro enzyme inhibition assays. These assays determine the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.

In one study, a series of N-substituted indole-based analogues were synthesized and evaluated. mdpi.comresearchgate.netnih.gov Among them, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (referred to as compound 4e in the study) emerged as a particularly potent inhibitor of hMAO-B, with an IC₅₀ value of 0.78 µM. mdpi.comtandfonline.comrsc.org Another derivative, compound 4b, also showed high inhibitory activity with an IC₅₀ of 1.65 µM. researchgate.nettandfonline.com Further research into urea (B33335) and thiourea (B124793) derivatives built on the same indole scaffold also identified potent inhibitors. mdpi.comnih.gov For instance, 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-(4-fluorophenethyl)urea (compound 4l) exhibited an IC₅₀ value of 0.05 µM against hMAO-B. mdpi.com

| Compound | Chemical Name | IC₅₀ (µM) for hMAO-B | Reference |

|---|---|---|---|

| Compound 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 | mdpi.comtandfonline.com |

| Compound 4b | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrimidine-2-carboxamide | 1.65 | researchgate.netrsc.org |

| Compound 4l | 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-(4-fluorophenethyl)urea | 0.05 | mdpi.com |

Mechanistic Investigations of Competitive Inhibition

To elucidate the mechanism by which these compounds inhibit MAO-B, kinetic studies have been performed. These investigations help determine whether the inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site (non-competitive inhibition), or binds to the enzyme-substrate complex (uncompetitive inhibition).

For the highly potent derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e), kinetic analysis revealed a competitive mode of inhibition. mdpi.comresearchgate.nettandfonline.com This indicates that the compound directly competes with the natural substrate of MAO-B for binding to the enzyme's active site. The inhibition constant (Kᵢ) for this compound against hMAO-B was determined to be 94.52 nM, signifying a high binding affinity for the enzyme. mdpi.comresearchgate.netnih.govrsc.org This competitive mechanism is a desirable trait for MAO-B inhibitors developed for neurological conditions. mdpi.com

Selectivity Profiling Against Other MAO Isoforms

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B. nih.gov While both are involved in neurotransmitter metabolism, they have different substrate specificities and are targeted for different therapeutic purposes. nih.gov Therefore, developing inhibitors that are selective for MAO-B over MAO-A is a critical goal to minimize potential side effects.

The selectivity of the 1-(3-fluorobenzoyl)-1H-indole derivatives was evaluated by comparing their inhibitory activity against both isoforms. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B (SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.

The compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) demonstrated a high degree of selectivity, with a selectivity index greater than 120. mdpi.comtandfonline.comrsc.org Similarly, compound 4b showed a good selectivity index of over 60. researchgate.netrsc.org These values compare favorably to the well-known MAO-B inhibitor rasagiline, which has a selectivity index greater than 50. mdpi.comresearchgate.net This high selectivity underscores the potential of this chemical scaffold for developing targeted MAO-B inhibitors. mdpi.com

| Compound | IC₅₀ (µM) for hMAO-B | IC₅₀ (µM) for hMAO-A | Selectivity Index (SI = IC₅₀A / IC₅₀B) | Reference |

|---|---|---|---|---|

| Compound 4e | 0.78 | >100 | >128 | mdpi.comtandfonline.comrsc.org |

| Compound 4b | 1.65 | >100 | >60.6 | researchgate.netrsc.org |

| Rasagiline (Reference) | - | - | >50 | mdpi.com |

Tyrosinase Inhibitory Potential

Tyrosinase is a key copper-containing enzyme that plays a critical role in the initial steps of melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus in the cosmetic industry for developing skin-lightening agents and in medicine for treating hyperpigmentation disorders. nih.gov While various indole derivatives have been explored as tyrosinase inhibitors, a review of the available preclinical research literature did not yield specific studies on the tyrosinase inhibitory potential of 1-(3-fluorobenzoyl)-3H-indol-2-one or its direct analogues containing the 1-(3-fluorobenzoyl) moiety.

Enzymatic Assay Methodologies for Inhibitor Evaluation

Standard enzymatic assays for tyrosinase inhibitors typically involve spectrophotometric methods. These assays measure the enzyme's ability to catalyze the oxidation of a substrate, most commonly L-DOPA (L-3,4-dihydroxyphenylalanine), to form dopachrome (B613829). The rate of dopachrome formation, which has a characteristic absorbance, is monitored over time. The inhibitory activity of a test compound is determined by its ability to reduce this rate of formation.

Structural Features Contributing to Tyrosinase Inhibition

For other classes of indole derivatives, research has shown that specific structural features are important for tyrosinase inhibition. These include the nature and position of substituents on the indole ring and the presence of groups capable of chelating the copper ions in the enzyme's active site. nih.govmdpi.com However, without specific experimental data for this compound, an analysis of its structural contribution to tyrosinase inhibition remains speculative.

Src Tyrosine Kinase Inhibition Studies

Research into the therapeutic potential of indolin-2-one derivatives has identified them as promising inhibitors of protein tyrosine kinases, including Src kinase, which plays a crucial role in cell proliferation and survival.

The inhibitory activity of indolin-2-one derivatives against Src tyrosine kinase has been quantified through in vitro kinase assays. In one study, a series of 1,3,5-substituted indolin-2-one derivatives were synthesized and evaluated for their ability to inhibit Src kinase. nih.gov Several of these compounds demonstrated inhibitory activity with IC50 values in the low micromolar range. nih.gov The most potent compound in this series, compound 2f , exhibited an IC50 value of 1.02 μM. nih.gov

These assays are typically conducted using established methodologies to ensure accuracy and reproducibility. Common platforms include radioactivity-based assays that directly measure the phosphorylation of a substrate by the kinase reactionbiology.com or luminescence-based assays like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction. mdpi.com Such assays are fundamental in the early stages of drug discovery for identifying and optimizing potential kinase inhibitors. reactionbiology.com

Table 1: Src Kinase Inhibitory Activity of Representative Indolin-2-one Derivatives

| Compound | IC50 (μM) against Src Kinase |

| Compound 2f | 1.02 |

Data sourced from a study on substituted indolin-2-one derivatives. nih.gov

To understand the structural basis for inhibition, molecular docking studies have been employed to model the interaction between indolin-2-one compounds and the Src kinase active site. nih.gov Computational analysis of the most active compound from a studied series, compound 2f , revealed key binding interactions. The docking simulation showed that the indole NH group of the compound forms a critical hydrogen bond with the carbonyl group of the amino acid residue Met341 within the kinase's active site. nih.gov This interaction is believed to be a significant contributor to the compound's inhibitory effect on Src kinase. nih.gov Such insights are vital for the structure-based design and further development of more potent and selective indole-based Src kinase inhibitors. nih.gov

Antimicrobial Activity Research (excluding human trials)

The antimicrobial properties of compounds related to this compound have been explored in pre-clinical, in vitro settings.

Studies have been conducted on compounds structurally related to this compound to determine their antibacterial potential. Research on a series of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides, which are chemical precursors, indicated that the fluorobenzoyl group could be a valuable component for antibacterial potency. nih.gov Within this series, derivatives featuring a trifluoromethyl substitution showed notable activity against both reference strains and clinical isolates of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds displayed minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

In another study, related 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-one derivatives were also found to be active against methicillin-resistant S. aureus at a minimum inhibitory concentration (MIC) of 125 μg/mL. dntb.gov.ua

Table 2: In Vitro Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Strain | MIC (μg/mL) |

| 1-fluorobenzoyl-thiosemicarbazide derivatives | Staphylococcus aureus (reference & clinical isolates) | 7.82 - 31.25 |

| 3-(substituted-benzylidene)-indolin-2-one derivatives | Methicillin-resistant S. aureus | 125 |

Data compiled from studies on structurally related compound classes. nih.govdntb.gov.ua

While direct studies on the antifungal activity of this compound are not specified in the reviewed literature, the broader class of indole-containing heterocyclic compounds has been a subject of interest in the search for new antifungal agents. nih.govnih.gov For instance, nortopsentin analogues that incorporate a 1,2,4-triazole (B32235) ring system have demonstrated good fungicidal activity against a variety of plant pathogens. nih.gov The development of innovative antifungal agents remains an important area of research due to the emergence of resistance to existing therapies. nih.gov

No specific research data was found in the provided sources regarding the anti-tubercular activity of this compound against Mycobacterium tuberculosis H37Rv. The H37Rv strain is a standard, virulent laboratory strain widely used in the screening and evaluation of potential new anti-tuberculosis drugs. nih.govnih.gov

Other Investigated Biological Targets and Pathways

A comprehensive search of scientific databases indicates that the anti-inflammatory properties of this compound have not been a subject of published preclinical research. The anti-inflammatory potential of various indole-containing molecules has been documented, but specific studies measuring the effect of this compound on inflammatory pathways, such as cyclooxygenase (COX) enzyme inhibition or modulation of cytokine production, are not available in the current body of scientific literature.

There are no published studies to date that have examined the potential for this compound to bind to the HIV-1 capsid protein. The HIV-1 capsid is a critical target for antiretroviral drug development, and while various small molecules have been investigated for their ability to interfere with capsid assembly or function, this compound has not been reported among them.

Investigations into the activity of this compound as a modulator of cannabinoid receptors (CB1 and CB2) have not been reported in the scientific literature. Although the indole scaffold is present in some synthetic cannabinoid receptor agonists, there is no available data from binding assays or functional studies to suggest that this compound has been evaluated for its affinity or efficacy at these receptors.

There is no evidence in the published scientific literature to indicate that this compound has been studied as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While the discovery of small molecule potentiators is a key area of research for cystic fibrosis treatment, this specific compound has not been identified in screening or mechanistic studies related to CFTR.

Structure Activity Relationship Sar and Mechanistic Elucidation

Target-Based Mechanistic Investigations

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

Indole (B1671886) derivatives are known to act as inhibitors for a variety of enzymes through different mechanisms. researchgate.net For example, certain indole derivatives have been identified as mixed non-competitive inhibitors of hyaluronidase, where they bind to the aromatic amino acid side chains of the enzyme to reduce its activity. nih.gov The specific inhibition mode—be it competitive, non-competitive, uncompetitive, or mixed—is a critical aspect of a compound's pharmacological profile. For derivatives of 1-(3-fluorobenzoyl)-3H-indol-2-one, the inhibition mode would depend on the specific enzyme target and the nature of the interactions within the active or allosteric sites.

| Enzyme | Inhibition Mode | Compound Type |

| Hyaluronidase | Mixed non-competitive nih.gov | Indole derivatives nih.gov |

| Cyclooxygenase-2 (COX-2) | Selective Inhibition | Indole derivatives researchgate.net |

| RET Kinase | Significant Inhibitory Activity | Indol-2-one (B1256649) derivatives nih.gov |

The binding of a ligand to its target protein is governed by a range of non-covalent interactions. For indole-based compounds, key interactions often involve the indole nitrogen. The N-H group of the indole ring is capable of forming hydrogen bonds with protein residues, which can be a crucial anchor point for binding. nih.gov

Molecular docking studies of various indole derivatives have illustrated the importance of specific interactions. For instance, the binding of some indole derivatives to the COX-2 enzyme involves hydrogen bonding between the carbonyl group of the compound and amino acid residues such as Tyr355 and Arg120. researchgate.net In the case of STING inhibitors based on an indol-3-yl-N-phenylcarbamic amide scaffold, molecular docking analysis was instrumental in understanding the key interactions within the binding site and guiding further structural modifications. nih.gov For this compound, the carbonyl group of the benzoyl moiety and the lactam carbonyl of the indol-2-one ring are potential hydrogen bond acceptors, while the fluorine atom can participate in halogen bonding or other electrostatic interactions. The aromatic rings can engage in hydrophobic and π-π stacking interactions with the protein's binding pocket.

Active Site Mapping and Ligand Efficiency Studies

Information regarding the active site mapping and ligand efficiency of this compound is not available in the reviewed literature. While studies on other indole-based compounds exist, applying those findings to this specific molecule without direct evidence would be speculative and violate the principles of scientific accuracy.

Chiral Recognition and Stereochemical Influence on Biological Activity

There is no available research that discusses the chiral properties of this compound or the influence of its stereochemistry on biological activity. The concept of stereoisomerism is crucial in pharmacology, as different enantiomers of a chiral drug can have significantly different biological activities and toxicities. longdom.org However, without specific studies on this compound, no data can be presented.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as an indole (B1671886) derivative, and its protein target at the atomic level.

Molecular docking simulations are frequently used to predict how indole-based compounds bind to various enzymatic targets.

Monoamine Oxidase B (MAO-B): The 1-(3-fluorobenzoyl)-1H-indole scaffold is a key feature of potent MAO-B inhibitors. nih.govmdpi.com In a study of newly synthesized N-substituted indole-based analogues, a derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a highly potent and selective MAO-B inhibitor. nih.govresearchgate.net Docking studies revealed that this compound fits within the hydrophobic active site of the MAO-B enzyme. researchgate.net The competitive mode of inhibition suggests it binds directly to the active site, preventing the natural substrate from binding. nih.govresearchgate.net

Src Kinase: The indolin-2-one core is a recognized scaffold for developing inhibitors of protein kinases like Src kinase. nih.gov Docking studies on various 1,3,5-substituted indolin-2-one derivatives have been performed to evaluate their binding modes within the Src active site. nih.gov These studies often show a key hydrogen bond interaction between the indole NH group and the carbonyl of the Met341 residue in the kinase's hinge region, which is a critical anchor point for many kinase inhibitors. nih.govnih.gov

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1): DprE1 is an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. nih.govnih.gov Structure-based virtual screening and molecular docking are primary methods used to identify novel DprE1 inhibitors. nih.gov Covalent inhibitors of DprE1 often feature a nitro group that forms a covalent adduct with a key cysteine residue (Cys387) in the active site. nih.govnih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Molecular modeling of various heterocyclic compounds, including those with indole-like structures, has been used to investigate their binding interactions within the COX-2 active site. nih.govnih.gov These studies help in designing selective COX-2 inhibitors with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The output of a molecular docking simulation includes the binding pose (the orientation and conformation of the ligand in the protein's binding site) and a scoring function, which estimates the binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity.

For the MAO-B inhibitor N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, analysis of its docking pose showed that the 3-fluorobenzoyl group is oriented towards the entrance of the active site cavity, while the pyrazine-2-carboxamide moiety is positioned deeper within the catalytic site. researchgate.net The interactions stabilizing this pose are crucial for its inhibitory activity. The table below summarizes the inhibitory activity of this closely related analogue.

| Compound | Target | Activity (IC₅₀) | Inhibition Constant (Kᵢ) | Selectivity Index (SI) vs MAO-A |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 µM | 94.52 nM | > 120 |

Data sourced from a study on indole-based MAO-B inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. They are often used to validate the stability of binding poses predicted by molecular docking.

MD simulations can assess the stability of a ligand within a binding pocket by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. nih.govnih.gov A stable simulation, indicated by low and non-drifting RMSD values, suggests that the docked pose is likely a stable binding mode. This technique has been applied to various DprE1 inhibitors to confirm the stability of the predicted covalent and non-covalent interactions within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are built by correlating physicochemical properties or calculated molecular descriptors of compounds with their experimentally measured activities. These models can then be used to predict the activity of new, unsynthesized compounds. Several QSAR studies have been successfully conducted on series of indole, isatin, and indolin-2-one derivatives to develop predictive models for their activity against targets like the SARS 3CL protease and various bacteria. nih.govresearchgate.net These studies help identify key structural features—such as specific substituents or electronic properties—that are critical for a compound's potency, guiding the design of new analogues. While a specific QSAR model for 1-(3-fluorobenzoyl)-3H-indol-2-one was not identified in the surveyed literature, the methodology is well-suited for optimizing this and related chemical scaffolds.

Development of Predictive Models for Structure-Activity Relationships

While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available research, the principles of QSAR are highly relevant. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For indole derivatives, QSAR models are frequently developed to predict their efficacy as inhibitors of various enzymes or as ligands for specific receptors. nih.govmdpi.comresearchgate.net These models often incorporate a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as dipole moment and partial charges.

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

In the context of this compound, a hypothetical QSAR study would involve synthesizing and testing a series of analogues with modifications to the fluorobenzoyl or indol-2-one (B1256649) moieties. The resulting biological data would then be correlated with calculated molecular descriptors to generate a predictive model. Such a model could then be used to design new derivatives with potentially enhanced activity.

Table 1: Key Molecular Descriptors for this compound

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 255.24 g/mol | Influences absorption and distribution. |

| XLogP3 | 2.9 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 0 | Affects binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | Affects binding to target proteins. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

This data is computationally derived and available on PubChem. nih.gov

Theoretical Calculations (e.g., Density Functional Theory (DFT) methods)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a quantum mechanical lens to inspect the properties of this compound. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.net

Electronic Structure Analysis and Reactivity Predictions

DFT calculations can provide a detailed picture of the electronic landscape of this compound. This includes the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The locations of HOMO and LUMO are crucial for predicting reactivity. nih.gov The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack. For instance, in related indole structures, the HOMO is often located on the indole ring, suggesting its role as an electron donor in interactions. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. The MEP visualizes the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (electron-rich) and blue areas representing positive potential (electron-poor). These maps are invaluable for understanding non-covalent interactions, such as those with a biological target.

Table 2: Calculated Electronic Properties of Indole Derivatives (Illustrative)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with a target. |

Future Research Directions and Broader Translational Perspectives Pre Clinical Development

Rational Design of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Research Profiles

The rational design of new chemical entities based on a lead compound is a cornerstone of modern drug discovery. The primary objective is to systematically modify the chemical structure to enhance desired properties such as potency and selectivity while improving pharmacokinetic profiles. For the 1-(3-fluorobenzoyl)-3H-indol-2-one scaffold, future design strategies will build upon existing structure-activity relationship (SAR) data.

Research has demonstrated that the indolin-2-one core is a "privileged structure," particularly for developing kinase inhibitors. nih.gov By dissecting existing complex molecules like the natural product indirubin, researchers have designed simpler indolin-2-one derivatives, demonstrating that strategic substitutions can yield potent agents against various cancer cell lines. nih.gov For instance, maintaining a fluorine substitution on the phenyl ring has been identified as potentially favorable for antitumor activity in some series. nih.gov

Further optimization can be guided by molecular modeling and SAR studies. For example, in the development of indole-based inhibitors for human monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's, rational design led to the synthesis of analogues with significantly improved inhibitory activity and selectivity. researchgate.netnih.gov The synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an analogue of the core structure, resulted in a potent and selective MAO-B inhibitor, highlighting the potential for modifying the indole (B1671886) nitrogen and other positions to achieve desired biological effects. researchgate.netnih.govdongguk.edu Similarly, the design of indol-2-one (B1256649) derivatives as potential RET kinase inhibitors for thyroid cancer has shown that various substitutions around the core scaffold can significantly impact inhibitory activity. nih.govresearchgate.net

Future efforts will likely focus on creating focused libraries of analogues by modifying the benzoyl moiety, the indole ring, and the oxindole (B195798) core itself. The goal is to identify compounds with sub-micromolar potency, high selectivity for the intended target over related proteins to minimize off-target effects, and favorable drug-like properties.

| Compound/Analogue Series | Target | Key Design Strategy | Reference |

| N-substituted indole-based analogues | MAO-B | Rational design based on indazole hits, microwave-assisted synthesis. | researchgate.netnih.gov |

| Indolin-2-one derivatives | Kinases (Anticancer) | Molecular dissection of the natural product indirubin. | nih.gov |

| Indol-2-one derivatives | RET Kinase (Anticancer) | Structure-based optimization to explore space within the RET active site. | nih.govresearchgate.net |

| 3,3-Di(indolyl)indolin-2-ones | α-Glucosidase | Synthesis and evaluation of a series with varied substitutions on the indole ring. | nih.gov |

Exploration of New Biological Targets and Disease Areas for Indol-2-one Scaffolds

The versatility of the indole and indol-2-one scaffolds makes them a rich source for discovering drugs against a wide range of diseases. nih.govmdpi.com While initial research may focus on a specific target, the broad biological activity of these compounds warrants exploration into new therapeutic areas.

The indole framework is a key component in drugs targeting conditions from cancer and neurodegenerative diseases to cardiovascular disorders and diabetes. nih.gov Indole derivatives have shown efficacy in modulating key inflammatory pathways, such as NF-κB and COX-2, suggesting their potential in treating chronic inflammatory diseases. nih.govnih.gov Furthermore, the antimicrobial and antibiofilm properties of indole derivatives are being investigated, opening avenues for developing new treatments against drug-resistant pathogens like Acinetobacter baumannii. nih.govnih.gov

Specifically for the indol-2-one core, its established role as a kinase inhibitor in oncology can be expanded. nih.gov Many approved and investigational kinase inhibitors, such as Sunitinib, are based on this scaffold. nih.gov Beyond kinases, indole derivatives have been designed to inhibit other critical enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, and α-glucosidase for diabetes management. nih.govespublisher.comespublisher.com The discovery that an indole-based analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, is a potent inhibitor of MAO-B, an enzyme implicated in Parkinson's disease, underscores the potential for this scaffold in neurodegenerative disorders. nih.govdongguk.edu

Future research should involve screening this compound and its novel analogues against diverse panels of biological targets, including G-protein coupled receptors, ion channels, and other enzyme families. mdpi.com This could uncover unexpected therapeutic opportunities and expand the utility of this chemical class.

| Therapeutic Area | Potential Targets | Rationale/Example | Reference |

| Oncology | Kinases (e.g., RET), IDO1, EGFR, BRAFV600E | Indolin-2-one is a privileged scaffold for kinase inhibitors; IDO1 is an immunotherapy target. | nih.govnih.govnih.govespublisher.com |

| Neurodegenerative Diseases | MAO-B, GABAA receptors | An analogue is a potent MAO-B inhibitor for Parkinson's; other indoles target GABA receptors. | nih.govmdpi.com |

| Inflammatory Diseases | COX-2, 5-LOX, sEH | Indomethacin is an indole-based NSAID; dual 5-LOX/sEH inhibitors have been developed. | nih.govnih.govacs.org |

| Infectious Diseases | Bacterial & Fungal enzymes, DprE1 | Indole derivatives show antimicrobial effects; a DprE1 inhibitor is in trials for tuberculosis. | nih.govnih.govnih.gov |

| Metabolic Diseases | α-Glucosidase | 3,3-di(indolyl)indolin-2-one derivatives are a new class of α-glucosidase inhibitors. | nih.gov |

| Cardiovascular Disorders | Adenosine (B11128) Receptors | Indole derivatives have been developed as allosteric modulators of adenosine receptors. | nih.govmdpi.com |

Development of More Efficient and Sustainable Synthetic Methodologies

The translation of a promising compound from the lab to the clinic requires a robust, scalable, and sustainable synthetic process. Traditional methods for synthesizing complex heterocyclic compounds like indoles can be lengthy and often rely on harsh reagents and metal catalysts. rsc.org Future research must focus on developing "green" and efficient synthetic routes for this compound and its analogues.

Green chemistry principles are increasingly being applied to indole synthesis. researchgate.net This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govtandfonline.com One-pot, multi-component reactions (MCRs) are another powerful strategy, allowing for the construction of complex molecules from simple starting materials in a single step, which increases efficiency and reduces waste. rsc.orgacs.org

The development of novel catalytic systems is also crucial. Methodologies using recyclable catalysts, such as Ru(II)/PEG-400 or ionic liquids, offer a sustainable alternative to traditional catalysts. niscpr.res.inresearchgate.net These systems often operate under milder conditions and in environmentally benign solvents like ethanol (B145695) or even water, minimizing the environmental impact of chemical synthesis. rsc.orgresearchgate.net The ability to scale up these green methods is a key consideration, as demonstrated by the successful synthesis of indole derivatives on a 10 mmol scale with high yields. rsc.org

Future synthetic work on the this compound series should aim to incorporate these sustainable practices to ensure that the manufacturing process is both economically viable and environmentally responsible.

Integration of Multi-Omics Data with Compound Activity for Deeper Mechanistic Understanding

To fully understand how a compound like this compound exerts its effects, it is essential to look beyond a single target and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug. nih.gov

By treating cells with an active compound and analyzing the subsequent changes across these different molecular layers, researchers can map the flow of biological information and uncover the full range of pathways perturbed by the drug. nih.govnih.gov For example, integrating proteomic data with genomic and transcriptomic data has provided deeper insights into the drivers of ovarian cancer. nih.gov This approach can be applied to indol-2-one derivatives to elucidate their precise mechanism of action, identify biomarkers that predict patient response, and potentially uncover novel mechanisms of drug resistance.

Databases like The Cancer Genome Atlas (TCGA) provide vast multi-omics datasets for various cancers, which can be used to correlate compound activity with specific genetic or expression profiles. nih.gov This can help in stratifying patient populations and identifying those most likely to benefit from a particular therapy. Future preclinical studies should incorporate multi-omics analysis as a standard tool to build a comprehensive understanding of the biological impact of the this compound scaffold.

Application of this compound as a Chemical Probe for Target Validation

A potent and selective small molecule inhibitor can be an invaluable tool for basic research, serving as a "chemical probe" to investigate the function of a specific protein in cellular and disease models. The development of an analogue of this compound with high potency and a well-defined target interaction profile could enable its use for target validation. researchgate.net

A good chemical probe must be potent (typically with sub-100 nM activity), selective for its target, and have a known mechanism of action. nih.gov The discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a selective, competitive MAO-B inhibitor with a Ki of 94.52 nM suggests that derivatives from this chemical series have the potential to be developed into such probes. researchgate.netnih.gov

Using such a probe, researchers can confidently link the inhibition of a specific target protein to a biological outcome in a cell or organism. This is a critical step in validating a protein as a viable drug target for a particular disease before committing to more extensive drug development programs. Therefore, a future research direction is to fully characterize the most potent and selective analogues of this compound to establish them as high-quality chemical probes for the scientific community.

Advanced Computational Approaches for Accelerated Discovery and Optimization

Computational chemistry and in silico modeling are now indispensable tools for accelerating the drug discovery process, reducing costs, and minimizing late-stage failures. espublisher.comespublisher.com These approaches are being extensively applied to the discovery and optimization of indole derivatives. nih.gov

Advanced computational techniques that will drive future research on the this compound scaffold include:

Molecular Docking and Virtual Screening: These methods predict how a ligand binds to the active site of a target protein. nih.govnih.gov They can be used to screen large virtual libraries of compounds to identify promising new hits or to prioritize the synthesis of analogues with predicted high affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. espublisher.comnih.gov A robust QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby guiding optimization efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the precise binding mode. nih.govpensoft.net This can help refine the understanding of binding and explain the activity of potent compounds.

Pharmacokinetic (ADMET) Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. espublisher.comnih.gov This allows for the early identification and removal of candidates with poor drug-like properties, focusing resources on the most promising molecules.

By integrating these computational approaches, researchers can more efficiently navigate the complex landscape of drug design, leading to the faster discovery and optimization of novel indol-2-one-based therapeutics. researchgate.net

Q & A

Q. What protocols ensure stability during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.